molecular formula C16H14Cl3NO2 B11944796 N-(2,5-dimethylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide CAS No. 853316-04-8

N-(2,5-dimethylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide

Cat. No.: B11944796
CAS No.: 853316-04-8
M. Wt: 358.6 g/mol
InChI Key: VDRKWQDBDQEWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide: is a synthetic organic compound. It is characterized by the presence of a phenyl group substituted with two methyl groups and a phenoxy group substituted with three chlorine atoms. This compound may have applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide typically involves the reaction of 2,5-dimethylaniline with 2,4,6-trichlorophenoxyacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the phenyl or phenoxy groups, potentially leading to dechlorination or demethylation.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorine-substituted phenoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to partially or fully dechlorinated products.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development or as a pharmacological tool.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N-(2,5-dimethylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(2,5-dimethylphenyl)-2-(2,6-dichlorophenoxy)acetamide
  • N-(2,5-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide

Uniqueness

N-(2,5-dimethylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of three chlorine atoms on the phenoxy group can influence its reactivity and interactions with other molecules.

Properties

CAS No.

853316-04-8

Molecular Formula

C16H14Cl3NO2

Molecular Weight

358.6 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide

InChI

InChI=1S/C16H14Cl3NO2/c1-9-3-4-10(2)14(5-9)20-15(21)8-22-16-12(18)6-11(17)7-13(16)19/h3-7H,8H2,1-2H3,(H,20,21)

InChI Key

VDRKWQDBDQEWOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.